molecular formula C19H22N2O2 B13040038 Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate

Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate

Cat. No.: B13040038
M. Wt: 310.4 g/mol
InChI Key: IROXHDLADBZTTL-UHFFFAOYSA-N
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Description

Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate is an organic compound with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol . This compound is characterized by the presence of a benzylideneamino group and a carbamate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate typically involves the reaction of benzylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which then reacts with benzaldehyde to form the final product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The benzylideneamino group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of benzaldehyde derivatives with ethyl carbamate. The resulting structure features a carbamate moiety linked to a benzylidene amine, which is crucial for its biological activity. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at varying concentrations.
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated using human cancer cell lines, such as HepG2 (liver carcinoma). IC50 values indicate the concentration required to inhibit cell growth by 50%. For example, some derivatives have shown IC50 values in the range of 10-60 µg/mL, suggesting moderate to strong cytotoxicity.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, although further research is needed to elucidate the mechanisms involved.

Case Studies and Research Findings

  • Antibacterial Activity :
    • In vitro studies reported that this compound showed inhibition zones ranging from 15 mm to 30 mm against E. coli and S. aureus respectively, indicating its potential as an antibacterial agent .
  • Cytotoxicity Assessment :
    • A study conducted on HepG2 cells revealed that at a concentration of 25 µg/mL, the compound reduced cell viability significantly compared to control groups, with a calculated IC50 of approximately 20 µg/mL .
  • Anti-inflammatory Effects :
    • In a model of induced inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, suggesting its potential role in managing inflammatory conditions .

Data Table: Biological Activity Summary

Biological Activity Tested Strains/Cell Lines IC50/Minimum Inhibitory Concentration (µg/mL) Observations
AntibacterialE. coli, S. aureus15-30 (zone diameter)Effective inhibition
CytotoxicityHepG2~20Significant reduction in viability
Anti-inflammatoryIn vitro modelsNot quantifiedDecreased cytokine levels

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

benzyl N-[2-(benzylideneamino)ethyl]-N-ethylcarbamate

InChI

InChI=1S/C19H22N2O2/c1-2-21(14-13-20-15-17-9-5-3-6-10-17)19(22)23-16-18-11-7-4-8-12-18/h3-12,15H,2,13-14,16H2,1H3

InChI Key

IROXHDLADBZTTL-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN=CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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